![molecular formula C31H60O5 B3026136 (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate CAS No. 177717-58-7](/img/structure/B3026136.png)
(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate
Overview
Description
Scientific Research Applications
Lipid Membrane Interaction Studies
Research on nonanesthetic alcohols, such as dodecanol and tetradecanol, has shown that these compounds dissolve well in synaptic membranes without significantly perturbing their lipid structures. This property is critical in understanding the lipid solubility and membrane interactions of similar long-chain alcohols and esters, including "(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate" (Miller et al., 1989).
Pheromone Biosynthesis Research
Studies on sex pheromone biosynthesis in moths have highlighted the role of long-chain fatty acids and their derivatives in the production of pheromone components. Such research has implications for understanding the biosynthesis pathways and functions of similar compounds in other organisms (Bjostad & Roelofs, 1981).
Oxidative Stress and DNA Damage
The compound has relevance in studies investigating the mechanisms of oxidative stress and DNA damage, as seen in research involving hepatocarcinogens like 2-nitropropane. Understanding how related compounds interact with cellular structures and contribute to oxidative damage can inform therapeutic strategies (Fiala et al., 1989).
Neuroprotective Effects and Antioxidant Properties
Research on hydroxytyrosol alkyl ether derivatives, which share structural similarities with "(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate," has demonstrated potential neuroprotective effects through the reduction of oxidative stress and inflammation. Such findings are significant for developing treatments for neurological conditions (Muñoz-Marín et al., 2012).
Lipid A Analogs and Immunogenicity
The synthesis and biological evaluation of lipid A analogs, including those with long-chain fatty acyl moieties, are crucial for understanding the immunogenic properties of lipid A and developing potential vaccine adjuvants or immunomodulatory agents (Shimizu et al., 1987).
properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHYRKXTRBDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.